molecular formula C18H11NO B6324797 12H-Benzofuro[3,2-a]carbazole CAS No. 1246308-85-9

12H-Benzofuro[3,2-a]carbazole

Cat. No.: B6324797
CAS No.: 1246308-85-9
M. Wt: 257.3 g/mol
InChI Key: DERKMBVPWKXOHM-UHFFFAOYSA-N
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Description

12H-Benzofuro[3,2-a]carbazole: is a heterocyclic compound with the molecular formula C18H11NO. It is characterized by a fused ring system that includes both benzofuran and carbazole moieties. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic electronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzofuro[3,2-a]carbazole typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 12H-Benzofuro[3,2-a]carbazole undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one atom or group of atoms in the molecule with another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofurocarbazoles .

Scientific Research Applications

Chemistry: 12H-Benzofuro[3,2-a]carbazole is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound derivatives. These studies aim to identify compounds with therapeutic potential, such as anticancer or antimicrobial agents .

Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, including optoelectronic devices and sensors .

Mechanism of Action

The mechanism of action of 12H-Benzofuro[3,2-a]carbazole in its various applications involves its interaction with specific molecular targets and pathways. For instance, in OLEDs, the compound’s electronic structure facilitates efficient charge transport and light emission. In biological systems, its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity .

Properties

IUPAC Name

12H-[1]benzofuro[3,2-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)19-14)13-6-2-4-8-15(13)20-16/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERKMBVPWKXOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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